REACTION_CXSMILES
|
C([O:5][C:6](=[O:17])[CH2:7][N:8]1[C:16]2[CH:15]=[CH:14][N:13]=[CH:12][C:11]=2[CH:10]=[CH:9]1)(C)(C)C.FC(F)(F)C(O)=O>C(Cl)Cl>[N:8]1([CH2:7][C:6]([OH:17])=[O:5])[C:16]2[CH:15]=[CH:14][N:13]=[CH:12][C:11]=2[CH:10]=[CH:9]1
|
Name
|
pyrrolo[3,2-c]pyridin-1-yl-acetic acid tert-butyl ester
|
Quantity
|
0.44 g
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C)OC(CN1C=CC=2C=NC=CC21)=O
|
Name
|
|
Quantity
|
1 mL
|
Type
|
reactant
|
Smiles
|
FC(C(=O)O)(F)F
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
stirred for 18 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CONCENTRATION
|
Details
|
The reaction mixture is concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
azeotroped with toluene
|
Reaction Time |
15 min |
Name
|
|
Type
|
product
|
Smiles
|
N1(C=CC=2C=NC=CC21)CC(=O)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.5 g | |
YIELD: CALCULATEDPERCENTYIELD | 150.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |